2-(Chloromethyl)-1-ethylpyrrolidine CAS number and molecular weight
2-(Chloromethyl)-1-ethylpyrrolidine CAS number and molecular weight
Comprehensive Technical Guide: 2-(Chloromethyl)-1-ethylpyrrolidine – Physicochemical Properties, Mechanistic Pathways, and Synthetic Protocols
Introduction
2-(Chloromethyl)-1-ethylpyrrolidine is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical synthesis. It serves as a critical intermediate in the production of substituted benzamide antipsychotics and prokinetic agents, such as Sulpiride and Amisulpride. However, working with this compound presents unique synthetic challenges. Due to the proximity of the nucleophilic tertiary amine to the electrophilic chloromethyl group, the free base is inherently unstable and prone to spontaneous rearrangement.
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the underlying causality of its structural instability, and field-proven methodologies for its synthesis and handling.
Physicochemical Profiling and Identification
Accurate identification and molecular weight calculation are critical for stoichiometric precision in downstream drug development. Because the free base is highly reactive, the compound is predominantly synthesized, shipped, and handled as a hydrochloride salt to ensure shelf stability and prevent degradation (1)[1].
Table 1: Comparative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | 2-(Chloromethyl)-1-ethylpyrrolidine | 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride |
| CAS Number | 42022-78-6 | 853349-62-9 / 35120-28-6 |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N |
| Physical State | Liquid (Transient) | Solid (Crystalline Powder) |
| Stability | Unstable (Undergoes ring expansion) | Stable (Nitrogen lone pair is protonated) |
Data supported by chemical vendor specifications (2)[2].
Mechanistic Insights: The Aziridinium Ring Expansion
The Causality Behind Experimental Choices
A fundamental challenge in utilizing 2-(chloromethyl)-1-ethylpyrrolidine is its propensity for ring expansion. When the compound is in its free base form, the nitrogen atom possesses a highly reactive lone pair. This lone pair undergoes a rapid intramolecular nucleophilic substitution (Sₙ2) by attacking the adjacent chloromethyl carbon, displacing the chloride ion.
This forms a highly strained, transient bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion) (). Because the aziridinium ring is thermodynamically unstable, the extruded chloride ion immediately re-attacks. However, the attack preferentially occurs at the less sterically hindered but more thermodynamically stable position, leading to ring expansion and the formation of 3-chloro-1-ethylpiperidine .
Consequently, isolating the free base via neutralization is practically impossible without severe contamination by the piperidine isomer. This mechanistic reality dictates that the compound must be synthesized and stored as a protonated salt, where the nitrogen lone pair is tied up, completely arresting the intramolecular attack.
Equilibrium and ring expansion pathway of 2-(chloromethyl)-1-ethylpyrrolidine.
Experimental Workflow: Synthesis of the Hydrochloride Salt
To circumvent the aziridinium-mediated rearrangement, the synthesis of 2-(chloromethyl)-1-ethylpyrrolidine from 1-ethylprolinol must be carefully controlled, and the product must be isolated strictly as the hydrochloride salt.
Step-by-step synthetic workflow for 2-(chloromethyl)-1-ethylpyrrolidine HCl.
Protocol: Thionyl Chloride-Mediated Chlorination
This protocol is a self-validating system: the generation of HCl gas during the reaction inherently protects the final product by protonating the amine, ensuring the structural integrity of the pyrrolidine ring.
Reagents :
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1-Ethylprolinol (1.0 eq)
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Thionyl Chloride (SOCl₂, 1.5 eq)
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Anhydrous Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology :
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Inert Atmosphere Preparation : Dissolve 1-ethylprolinol in anhydrous DCM under a continuous nitrogen sweep. Cool the reaction flask to 0 °C using an ice-water bath.
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Causality: Moisture must be excluded to prevent the hydrolysis of SOCl₂. The 0 °C temperature is critical to manage the highly exothermic reaction and prevent the premature, uncontrolled formation of the alkoxysulfinyl chloride intermediate.
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Electrophile Addition : Add SOCl₂ dropwise over a 30-to-45-minute period, maintaining the internal temperature below 5 °C.
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Causality: Dropwise addition prevents localized thermal spikes that can lead to the vaporization of the solvent or thermal degradation of the pyrrolidine ring.
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Reflux and Extrusion : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 40 °C for DCM) for 2 to 3 hours.
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Causality: Thermal energy is required to drive the decomposition of the intermediate. The alkoxysulfinyl chloride collapses, extruding sulfur dioxide (SO₂) gas and driving the chloride ion to displace the oxygen, yielding the chloromethyl group.
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Isolation and Precipitation : Cool the mixture and remove the solvent under reduced pressure. Triturate the resulting oily residue with cold, anhydrous diethyl ether.
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Causality: Diethyl ether acts as an anti-solvent, forcing the crystallization of the 2-(chloromethyl)-1-ethylpyrrolidine hydrochloride salt. By maintaining acidic conditions, the nitrogen lone pair remains unavailable, completely preventing the aziridinium ring expansion.
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Applications in Drug Development
In pharmaceutical synthesis, the hydrochloride salt of 2-(chloromethyl)-1-ethylpyrrolidine is a direct precursor to 2-(aminomethyl)-1-ethylpyrrolidine. To achieve amination without triggering the piperidine rearrangement, the salt is typically reacted directly with a strong nitrogenous nucleophile (such as potassium phthalimide in a Gabriel synthesis, or excess methanolic ammonia) under pressurized conditions. The external nucleophile outcompetes the intramolecular attack, successfully yielding the primary amine required for coupling with substituted salicylic or anisic acids to form benzamide-class antipsychotics.
References
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Moragues, J., Prieto, J., Spickett, R. G. W., & Vega, A. "Rearrangements during the Synthesis of Substituted 1-Benzylpyrrolidines and 3-Substituted 1-Benzylpiperidines." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1976. URL:[Link]
